molecular formula C21H32N2O2S B14999356 4-methyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide

4-methyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide

Cat. No.: B14999356
M. Wt: 376.6 g/mol
InChI Key: MDXGCCHSTOEBLO-UHFFFAOYSA-N
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Description

4-methyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxamide group, and various functional groups such as methylsulfanyl and phenylethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol to form intermediate products, which are then further reacted under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The phenylethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.

Scientific Research Applications

4-methyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H32N2O2S

Molecular Weight

376.6 g/mol

IUPAC Name

4-methyl-N-[4-methylsulfanyl-1-oxo-1-(2-phenylethylamino)butan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H32N2O2S/c1-16-8-10-18(11-9-16)20(24)23-19(13-15-26-2)21(25)22-14-12-17-6-4-3-5-7-17/h3-7,16,18-19H,8-15H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

MDXGCCHSTOEBLO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CCSC)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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